molecular formula C13H12N2Na2O14S2 B12508971 Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt

Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt

Cat. No.: B12508971
M. Wt: 530.4 g/mol
InChI Key: JINCQYPCQMBZSX-UHFFFAOYSA-L
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Description

Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt: is a chemical compound widely used in various scientific fields. It is known for its ability to act as a crosslinking agent, which makes it valuable in biochemical and molecular biology applications. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 530.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt typically involves the reaction of glutaric acid with N-hydroxysulfosuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is carried out in an inert atmosphere to prevent moisture and light from affecting the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored at low temperatures (-20°C) under inert gas to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions:

    Reagents: Primary amines

    Conditions: pH 7-9, aqueous or organic solvents

Major Products: The major product of these reactions is an amide bond formed between the primary amine and the glutarate moiety .

Mechanism of Action

The mechanism of action of Bis(3-sulfo-N-succinimidyl) Glutarate Disodium Salt involves the formation of amide bonds with primary amines. This reaction occurs through the activation of the carboxyl groups in the glutarate moiety by the N-hydroxysulfosuccinimide, facilitating the nucleophilic attack by the amine group . The molecular targets are typically proteins and other biomolecules containing primary amines.

Biological Activity

Bis(3-sulfo-N-succinimidyl) glutarate disodium salt (BS2G) is a homobifunctional crosslinking reagent commonly used in biological research. It features reactive sulfo-N-hydroxysuccinimide (NHS) esters that facilitate the formation of amide bonds with primary amines, making it particularly useful for conjugating proteins, labeling cell surface proteins, and preparing antibody-protein conjugates. This article explores the biological activity of BS2G, focusing on its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₈N₂Na₂O₄S₂
  • Molecular Weight : 576.453 g/mol
  • CAS Number : 910292-87-4
  • Solubility : Water-soluble

BS2G has a spacer length of 7.7 Å, which allows for effective crosslinking without significantly altering the structure of the target molecules .

BS2G operates through the following mechanisms:

  • Crosslinking : The sulfo-NHS esters react with primary amines on proteins or other biomolecules to form stable amide bonds.
  • Labeling : It can label cell surface proteins, facilitating the study of protein interactions and dynamics.
  • Conjugation : BS2G is used to create conjugates between proteins and other molecules, enhancing their stability and functionality in various assays.

Applications in Research

BS2G is widely utilized in various biological applications:

  • Protein Crosslinking : Used to study protein-protein interactions and complex formations.
  • Antibody Conjugation : Facilitates the attachment of antibodies to antigens or other proteins for enhanced detection in assays.
  • Cell Surface Protein Labeling : Allows researchers to track and analyze cell surface markers in live cells.

Case Studies and Research Findings

  • Protein Interaction Studies :
    • In a study examining the interaction between two membrane proteins, BS2G was employed to crosslink the proteins, allowing for subsequent analysis via mass spectrometry. This methodology provided insights into complex formation and interaction dynamics .
  • Antibody Development :
    • Researchers utilized BS2G to create stable antibody-drug conjugates (ADCs). The crosslinked ADCs demonstrated improved therapeutic efficacy in targeted cancer treatments by enhancing drug delivery to tumor cells while minimizing off-target effects .
  • Cell Surface Analysis :
    • A study focused on immune cell activation used BS2G to label T-cell surface proteins. The labeled cells were analyzed using flow cytometry, revealing critical insights into T-cell receptor signaling pathways during immune responses .

Comparative Analysis with Other Crosslinkers

PropertyBS2GDSG (Di(N-succinimidyl) Glutarate)
Molecular Weight576.453 g/mol326.3 g/mol
Spacer Length7.7 Å7.7 Å
SolubilityWater-solubleOrganic solvent required
ReactivityAmine-reactiveAmine-reactive
CleavabilityNon-cleavableNon-cleavable

Properties

Molecular Formula

C13H12N2Na2O14S2

Molecular Weight

530.4 g/mol

IUPAC Name

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

JINCQYPCQMBZSX-UHFFFAOYSA-L

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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